Nickel tetracarbonyl

Übersicht

Beschreibung

Nickel Tetracarbonyl (IUPAC name: tetracarbonylnickel) is a nickel(0) organometallic compound with the formula Ni(CO)4 . This colorless liquid is the principal carbonyl of nickel . It is an intermediate in the Mond process for producing very high-purity nickel and a reagent in organometallic chemistry .

Synthesis Analysis

This compound was first synthesized in 1890 by Ludwig Mond by the direct reaction of nickel metal with carbon monoxide . This pioneering work foreshadowed the existence of many other metal carbonyl compounds, including those of vanadium, chromium, manganese, iron, and cobalt .Molecular Structure Analysis

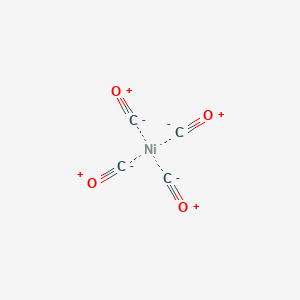

The molecular structure of this compound is tetrahedral . The molecular weight is 170.73 g/mol .Chemical Reactions Analysis

The chemical reaction of this compound involves the loss of carbonyl ligands from gas-phase this compound following ultraviolet photoexcitation . Here, this compound undergoes prompt dissociation to produce nickel tricarbonyl in a singlet excited state . This electronically excited tricarbonyl loses another CO group over tens of picoseconds .Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid with a musty odor . It has a density of 1.319 g/cm3, a melting point of -17.2 °C, and a boiling point of 43 °C . It is soluble in water and miscible in most organic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis of Nickel Nanoparticles : Nickel tetracarbonyl is a promising precursor for synthesizing high purity nickel nanoparticles. These nanoparticles have applications in catalysis, nano-electronics, and energy storage. By controlling the synthesis process, the particle size can be varied from 3 to 140 nm, with different crystalline habits like polycrystalline, single crystals, or multiple twinned particles (E. Kauffeldt & T. Kauffeldt, 2006).

Producing Wear-Resistant Coatings : this compound is used in developing cladding powders by chemical gas phase deposition on surfaces like aluminum oxide particles. This method creates wear-resistant coatings, beneficial in enhancing the service life of equipment used in abrasive conditions. The process is designed to be ecologically safe, minimizing environmental and health impacts (V. Kozyrev, M. Petrov, & L. V. Kozyreva, 2016).

Molecular Structure Analysis : Research has been conducted on the molecular structure of gaseous this compound, providing insights into its bond distances and amplitudes of vibration. This fundamental research has implications in understanding the properties and behavior of this compound at the molecular level (L. Hedberg, T. Iijima, & K. Hedberg, 1979).

Investigation in Nickel Deposition Techniques : this compound has been used as a probe in studying the coverage of nitrogen on heated nickel surfaces. This research contributes to understanding the deposition kinetics of nickel microstructures, which is crucial in various industrial applications (S. Boughaba & G. Auvert, 1994).

Photochemical Synthesis Applications : A method involving UV irradiation in the presence of low-molecular-weight organic acids has been developed to convert inorganic nickel salts to this compound. This approach may be useful in material chemistry and the extractive metallurgy of nickel (Xu-ming Guo, R. Sturgeon, Z. Mester, & G. Gardner, 2004).

Hydroconversion Catalyst : this compound has been used to create active and recyclable nickel-based catalysts for hydroconversion processes. This research highlights the effectiveness of this compound in catalytic applications, especially in the hydrogenation of carbon monoxide to hydrocarbons (Zheng Yang, Xianyong Wei, Min Zhang, & Z. Zong, 2018).

Wirkmechanismus

Safety and Hazards

Nickel Tetracarbonyl is classified as an extremely hazardous substance . It is a potential occupational carcinogen and may be fatal if absorbed through the skin or inhaled due to its high volatility . It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .

Zukünftige Richtungen

Recent research has employed ultrafast mid-infrared transient absorption spectroscopy to probe the rapid loss of carbonyl ligands from gas-phase nickel tetracarbonyl following ultraviolet photoexcitation . This research suggests the presence of a parallel, concerted dissociation mechanism to produce nickel dicarbonyl in a triplet excited state, which likely dissociates to nickel monocarbonyl . This could open up new avenues for the use of this compound in various applications.

Eigenschaften

CAS-Nummer |

13463-39-3 |

|---|---|

Molekularformel |

C4NiO4 |

Molekulargewicht |

170.73 g/mol |

IUPAC-Name |

carbon monoxide;nickel |

InChI |

InChI=1S/4CO.Ni/c4*1-2; |

InChI-Schlüssel |

AWDHUGLHGCVIEG-UHFFFAOYSA-N |

SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] |

Kanonische SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] |

Siedepunkt |

43 °C |

Dichte |

Relative density (water = 1): 1.3 |

melting_point |

-25 °C |

| 13463-39-3 | |

Physikalische Beschreibung |

VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. |

Löslichkeit |

Solubility in water, g/l at 20 °C: 0.02 (practically insoluble) |

Synonyme |

nickel carbonyl nickel tetracarbonyl |

Dampfdichte |

Relative vapor density (air = 1): 5.9 |

Dampfdruck |

Vapor pressure, kPa at 25.8 °C: 53 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.